molecular formula C9H10N2O2 B12272135 4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one

4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one

Cat. No.: B12272135
M. Wt: 178.19 g/mol
InChI Key: JBUDCVDFXZARDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of a catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol derivative .

Scientific Research Applications

4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-methoxy-6-methyl-5H-pyrrolo[3,4-b]pyridin-7-one

InChI

InChI=1S/C9H10N2O2/c1-11-5-6-7(13-2)3-4-10-8(6)9(11)12/h3-4H,5H2,1-2H3

InChI Key

JBUDCVDFXZARDL-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CN=C2C1=O)OC

Origin of Product

United States

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